Prop-2-en-1-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Prop-2-en-1-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. The starting materials often include pyridine derivatives and various alkylating agents. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The pyrido[2,3-d]pyrimidine core is known for its biological activity .
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity . The pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
2-methyl-prop-2-en-1-ol: A simpler compound with a similar alkyl group.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares some structural similarities but lacks the pyrido[2,3-d]pyrimidine core.
2-methoxy-4-(prop-2-en-1-yl)phenol: Another compound with a prop-2-en-1-yl group but different core structure.
Uniqueness
The uniqueness of prop-2-en-1-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its complex structure, which combines multiple functional groups and a pyrido[2,3-d]pyrimidine core
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
prop-2-enyl 7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H24N4O3S/c1-5-9-28-20(27)15-13(4)23-18-17(16(15)14-7-6-8-22-10-14)19(26)25-21(24-18)29-11-12(2)3/h5-8,10,12,16H,1,9,11H2,2-4H3,(H2,23,24,25,26) |
InChI Key |
NKKSRLCWAXJGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CN=CC=C3)C(=O)OCC=C |
Origin of Product |
United States |
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